

Application Notes and Protocols for Oral Gavage Administration of Azemiglitazone Potassium

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Compound of Interest

Compound Name: Azemiglitazone potassium

Cat. No.: B10861049

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Introduction

Azemiglitazone potassium (MSDC-0602K) is a novel, orally active insulin sensitizer that acts as a modulator of the mitochondrial pyruvate carrier (MPC).[1] It is a second-generation thiazolidinedione (TZD) designed to spare direct binding and activation of peroxisome proliferator-activated receptor-gamma (PPAR γ), a characteristic of earlier TZDs that has been associated with undesirable side effects.[2] By targeting the MPC, **Azemiglitazone potassium** addresses core metabolic dysfunctions, including insulin resistance, making it a promising therapeutic candidate for type 2 diabetes and non-alcoholic steatohepatitis (NASH).[2][3] Preclinical studies in rodent models have demonstrated its efficacy in improving glycemic control and liver histology.

These application notes provide detailed protocols for the preparation and administration of **Azemiglitazone potassium** via oral gavage in rodent models, a common and effective method for delivering precise doses of experimental compounds in preclinical research.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies involving the oral administration of **Azemiglitazone potassium**.

Parameter	Species/Model	Dose	Vehicle	Key Findings	Reference
Efficacy	Diabetic db/db mice	30 mg/kg (daily)	1% Carboxymethylcellulose, 0.1% Tween-80, 1% DMSO	Corrected glycemia and reduced insulinemia.	[4]
Efficacy	MS-NASH mice	30 mg/kg (daily)	1% Carboxymethylcellulose, 0.1% Tween-80, 1% DMSO	Improved plasma alanine aminotransferase and aspartate aminotransferase levels, and liver histology.	[4]
In Vivo Activity	High-Fat Diet-fed C57BL/6J mice	331 ppm in diet (corresponds to 2-5 µM in blood)	Diet	Reduced insulin concentration, increased glucose infusion rate, and improved mitochondrial oxygen consumption.	[5]

Experimental Protocols

Materials and Equipment

- Azemiglitazone potassium (MSDC-0602K)
- Vehicle components:

- Low-viscosity Carboxymethylcellulose (CMC)
- Tween 80 (Polysorbate 80)
- Dimethyl sulfoxide (DMSO)
- Sterile water
- Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)
- Syringes (1 mL or 3 mL)
- Analytical balance
- Vortex mixer
- Sonicator (optional)
- Rodent scale
- Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Preparation of Dosing Solution

A commonly used vehicle for the oral gavage of **Azemiglitazone potassium** in mice is a suspension in a solution of 1% low-viscosity carboxymethylcellulose, 0.1% Tween-80, and 1% dimethyl sulfoxide (DMSO) in sterile water.^[4]

Procedure:

- Calculate the required amount of **Azemiglitazone potassium**: Based on the desired dose (e.g., 30 mg/kg) and the average weight of the rodents, calculate the total mass of **Azemiglitazone potassium** needed for the study.
- Prepare the vehicle:
 - For a 10 mL vehicle solution:
 - Weigh 100 mg of low-viscosity CMC.

- In a sterile container, add the CMC to approximately 9.8 mL of sterile water while vortexing to ensure proper dispersion.
- Add 10 μ L of Tween 80 and 100 μ L of DMSO to the CMC solution.
- Vortex the mixture thoroughly until a homogenous suspension is formed.
- Prepare the final dosing solution:
 - Weigh the calculated amount of **Azemiglitazone potassium** powder.
 - In a separate small, sterile tube, create a paste of the **Azemiglitazone potassium** powder with a small amount of the prepared vehicle.
 - Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.
 - It is recommended to prepare the dosing solution fresh on the day of the experiment. If storage is necessary, store at 2-8°C and re-vortex thoroughly before each use.

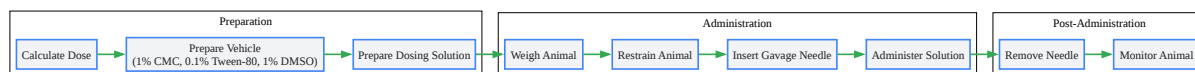
Oral Gavage Administration Protocol (Mice)

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

- Animal Preparation:
 - Weigh the mouse to determine the precise volume of the dosing solution to be administered. The typical gavage volume should not exceed 10 mL/kg of body weight. For a 25g mouse, the maximum volume is 0.25 mL.
- Restraint:
 - Firmly restrain the mouse by scruffing the skin on its back and neck to immobilize the head and prevent movement. The mouse's body should be held in a vertical position.
- Gavage Needle Insertion:

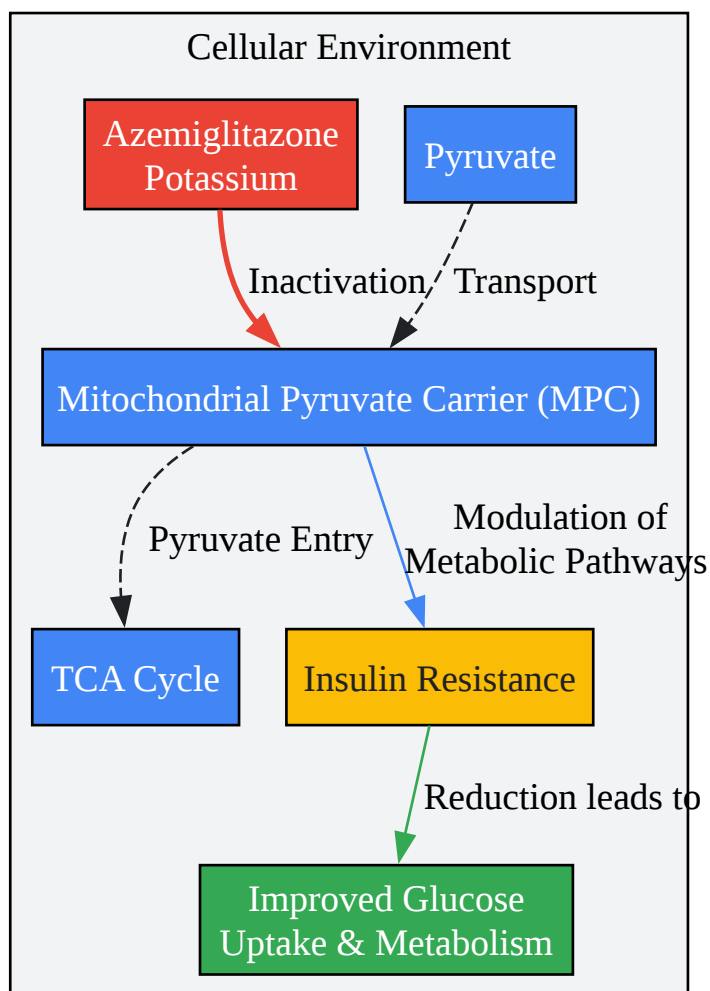
- Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
- Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
- Advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
- Administration:
 - Once the needle is in the esophagus (to the pre-measured depth), slowly administer the **Azemiglitazone potassium** suspension from the syringe.
- Post-Administration:
 - After administration, gently remove the needle in a single, smooth motion.
 - Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Visualizations



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Experimental workflow for oral gavage of **Azemiglitazone potassium**.



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Simplified signaling pathway of **Azemiglitazone potassium**.

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